N-(4-acetylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxypropyl group, and an imidazo[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]benzimidazole core.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the imidazo[1,2-a]benzimidazole core is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through a nucleophilic substitution reaction, where the imidazo[1,2-a]benzimidazole core is reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Final Compound: The final step involves the acylation of the imidazo[1,2-a]benzimidazole core with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base, electrophilic substitution using electrophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: can be compared with other similar compounds such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar phenyl group but differs in its core structure and functional groups.
Ethyl acetoacetate: This compound shares some structural similarities but has different functional groups and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups and the imidazo[1,2-a]benzimidazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-methoxypropyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-15(28)16-8-10-17(11-9-16)24-21(29)14-20-22(30)26(12-5-13-31-2)23-25-18-6-3-4-7-19(18)27(20)23/h3-4,6-11,20H,5,12-14H2,1-2H3,(H,24,29) |
InChI Key |
GCICOTBHNCCQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCCOC |
Origin of Product |
United States |
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